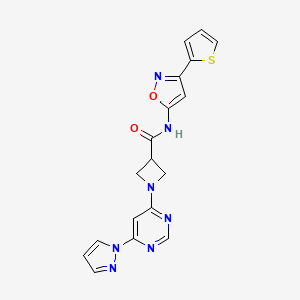
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a multi-ring structure that includes:
- A pyrazole ring
- A pyrimidine moiety
- An isoxazole unit
- An azetidine ring
These structural components contribute to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in targeting various cancer pathways. For instance, compounds similar to the one have shown significant inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in many cancers . The incorporation of the isoxazole and thiophene groups may enhance these effects through improved binding affinities with target proteins.
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses . This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been established through various assays. Pyrazole derivatives have shown activity against a range of pathogens, including bacteria and fungi. The presence of the thiophene ring may contribute to enhanced membrane permeability, facilitating better interaction with microbial targets .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:
- Substituent Effects : Variations in substituents on the pyrazole or pyrimidine rings significantly impact biological potency. For example, electron-withdrawing groups tend to enhance anti-cancer activity by stabilizing reactive intermediates during metabolic processes.
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., -F) | Increases potency against cancer cells |
| Electron-donating (e.g., -OCH₃) | May reduce potency due to destabilization |
Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of a structurally similar pyrazole derivative on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound inhibited LPS-induced nitric oxide production in macrophages by up to 70%, showcasing its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c26-18(22-17-7-13(23-27-17)14-3-1-6-28-14)12-9-24(10-12)15-8-16(20-11-19-15)25-5-2-4-21-25/h1-8,11-12H,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXACHHNLNOUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














